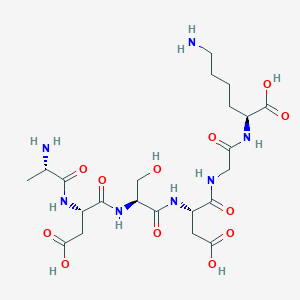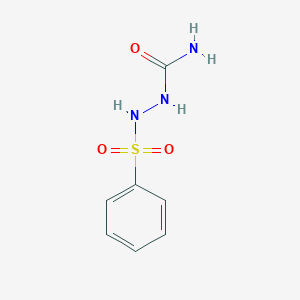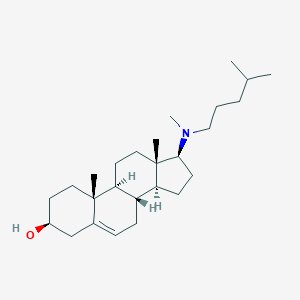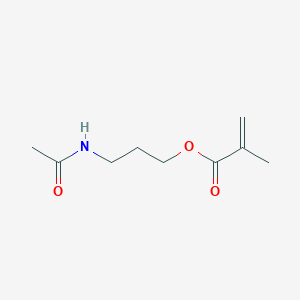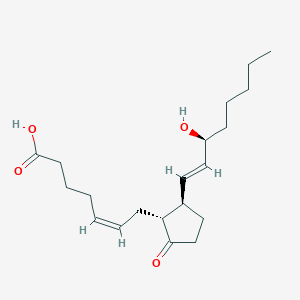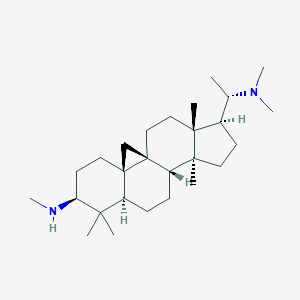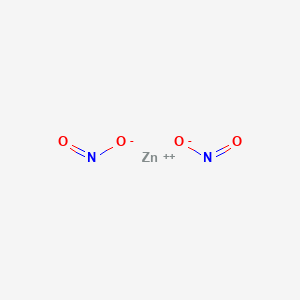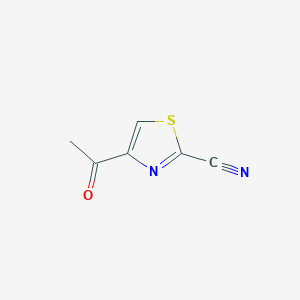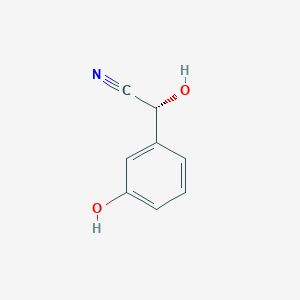
(2r)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2r)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile is a chemical compound that belongs to the category of phenolic compounds. It is also known as Dihydrocaffeic acid nitrile or DHCA nitrile. This compound has attracted the attention of researchers due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of (2r)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant enzymes.
Effets Biochimiques Et Physiologiques
(2r)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It also increases the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, it has been found to inhibit the proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2r)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile in lab experiments is its potential therapeutic properties. It can be used to study the mechanisms of action of various signaling pathways involved in inflammation, oxidative stress, and cancer. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on (2r)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its effects on the gut microbiome and its potential use as a prebiotic. Furthermore, it can be used to develop novel drug delivery systems that can improve its solubility and bioavailability.
Conclusion
In conclusion, (2r)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile is a chemical compound that has potential therapeutic properties. It exhibits antioxidant, anti-inflammatory, and anti-cancer activities. The synthesis of this compound can be achieved through the reaction of Dihydrocaffeic acid with sodium cyanide. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways in the body. Future research on (2r)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile can lead to the development of novel drugs that can be used in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of (2r)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile can be achieved through the reaction of Dihydrocaffeic acid with sodium cyanide. The reaction takes place in the presence of a catalyst such as copper(I) chloride or palladium on carbon. The yield of this reaction is around 70%.
Applications De Recherche Scientifique
(2r)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile has been studied for its potential therapeutic properties. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer activities. These properties make it a potential candidate for the development of drugs that can be used in the treatment of various diseases.
Propriétés
Numéro CAS |
10049-64-6 |
|---|---|
Nom du produit |
(2r)-2-Hydroxy-2-(3-hydroxyphenyl)acetonitrile |
Formule moléculaire |
C8H7NO2 |
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
(2R)-2-hydroxy-2-(3-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H7NO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H/t8-/m0/s1 |
Clé InChI |
ATGRXWCYTKIXIC-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)O)[C@H](C#N)O |
SMILES |
C1=CC(=CC(=C1)O)C(C#N)O |
SMILES canonique |
C1=CC(=CC(=C1)O)C(C#N)O |
Synonymes |
(R)-(+)-3-HYDROXYMANDELONITRILE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





